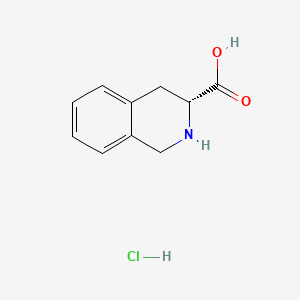

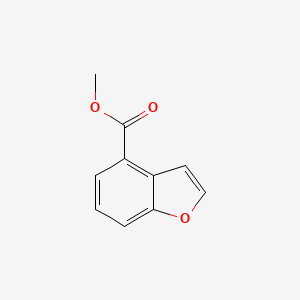

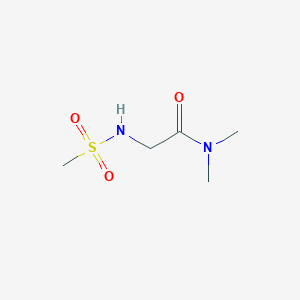

![molecular formula C12H14O2S2 B3136170 Propanoic acid, 2-[(phenylthioxomethyl)thio]-, ethyl ester CAS No. 412015-83-9](/img/structure/B3136170.png)

Propanoic acid, 2-[(phenylthioxomethyl)thio]-, ethyl ester

概要

説明

Propanoic acid, 2-[(phenylthioxomethyl)thio]-, ethyl ester, also known as Ethyl 2-(phenylcarbonothioylthio)propionate, is a RAFT agent for controlled radical polymerization . It is well-suited for the polymerization of methacrylates, methacrylamides, and to a lesser extent styrenes, acrylates, and acrylamides .

Molecular Structure Analysis

The empirical formula of this compound is C12H14O2S2 . The molecular weight is 254.37 . More detailed structural analysis would require specific spectroscopic data which is not available in the search results.Chemical Reactions Analysis

This compound is used as a RAFT agent in controlled radical polymerization . It is particularly suited for the polymerization of methacrylates, methacrylamides, and to a lesser extent, styrenes, acrylates, and acrylamides .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.611 and a density of 1.163 g/mL at 25 °C . It is a liquid at room temperature and is stored at 2-8°C .科学的研究の応用

Biological Activities and Therapeutic Potentials

Caffeic acid phenethyl ester (CAPE), a bioactive component derived from propolis, exhibits a wide range of biological and pharmacological activities. These include anti-inflammatory, neuroprotective, hepatoprotective, and cardioprotective effects. Studies have highlighted CAPE's efficacy in vitro and in vivo, suggesting its potential as a therapeutic agent in treating various human diseases. The mechanism behind these effects involves modulation of several key pathways and molecules, such as nuclear factor-kB, tissue necrosis factor-α, and interleukin-6, among others. This underscores the therapeutic potential of CAPE in inflammation and cancer treatment, advocating for further clinical research to explore its benefits and possible toxicities (Tolba et al., 2013; Murtaza et al., 2014).

Environmental Implications and Biodegradation

Phthalic acid esters (PAEs) serve as a focal point for understanding the environmental fate and biodegradation of ester compounds. As widely used plasticizers, PAEs raise concerns due to their potential ecosystem and public health hazards. Research into the natural occurrence of PAEs and their biosynthesis by algae, plants, and microorganisms suggests a dual perspective on these compounds as both pollutants and naturally occurring substances. This highlights the necessity for further investigation into their ecological roles and the implications of synthetic PAEs entering natural systems. The biodegradability of certain esters, such as ethyl tert-butyl ether (ETBE), also illustrates the microbial capacity to metabolize ester compounds, pointing towards biotechnological applications in pollution remediation (Huang et al., 2021; Thornton et al., 2020).

作用機序

Target of Action

This compound is a type of Reversible Addition-Fragmentation Chain Transfer (RAFT) agent , which are commonly used in controlled radical polymerization. The targets of RAFT agents are typically the reactive sites on monomers or polymers that participate in the polymerization process .

Mode of Action

As a RAFT agent, Ethyl 2-((phenylcarbonothioyl)thio)propanoate likely interacts with its targets (reactive sites on monomers or polymers) through a process called Reversible Addition-Fragmentation Chain Transfer (RAFT). In this process, the RAFT agent adds to a growing polymer chain, temporarily halting its growth. The RAFT agent can then fragment, transferring part of itself to the polymer chain and regenerating an active site for further polymerization .

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-((phenylcarbonothioyl)thio)propanoate are related to the polymerization of monomers. By acting as a RAFT agent, this compound can control the growth of polymer chains, affecting the size, composition, and architecture of the resulting polymers .

Result of Action

The molecular and cellular effects of Ethyl 2-((phenylcarbonothioyl)thio)propanoate’s action are the formation of controlled polymers. By acting as a RAFT agent, this compound allows for the precise control of polymer growth, leading to polymers with specific desired properties .

Action Environment

The action, efficacy, and stability of Ethyl 2-((phenylcarbonothioyl)thio)propanoate can be influenced by various environmental factors. These may include the temperature and pH of the reaction environment, the presence of other reactants, and the specific conditions of the polymerization process .

Safety and Hazards

生化学分析

Biochemical Properties

Ethyl 2-((phenylcarbonothioyl)thio)propanoate plays a significant role in biochemical reactions, particularly in the field of controlled radical polymerization. It acts as a Reversible Addition-Fragmentation Chain Transfer (RAFT) agent, which is crucial for the polymerization of methacrylates and methacrylamides . The compound interacts with various enzymes and proteins involved in these polymerization processes, facilitating the controlled growth of polymer chains. The phenylthioxomethylthio group in Ethyl 2-((phenylcarbonothioyl)thio)propanoate is responsible for its ability to form stable intermediates during the polymerization reaction, ensuring precise control over the molecular weight and distribution of the resulting polymers .

Cellular Effects

Ethyl 2-((phenylcarbonothioyl)thio)propanoate has been observed to influence cellular processes, particularly in the context of cell signaling pathways and gene expression. The compound can modulate the activity of specific signaling pathways by interacting with key proteins and enzymes involved in these pathways . For instance, it may affect the expression of genes related to cellular metabolism and stress responses, thereby altering the overall cellular function. Additionally, Ethyl 2-((phenylcarbonothioyl)thio)propanoate has been shown to impact cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-((phenylcarbonothioyl)thio)propanoate involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, either inhibiting or activating their activity . This binding interaction is facilitated by the phenylthioxomethylthio group, which can form stable complexes with the target biomolecules. Additionally, Ethyl 2-((phenylcarbonothioyl)thio)propanoate can influence gene expression by modulating the activity of transcription factors and other regulatory proteins

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-((phenylcarbonothioyl)thio)propanoate have been studied over time to understand its stability and degradation. The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods . Studies have shown that Ethyl 2-((phenylcarbonothioyl)thio)propanoate can undergo degradation in the presence of light and oxygen, leading to the formation of by-products that may affect its biochemical activity . Long-term exposure to these conditions can result in a gradual decline in the compound’s effectiveness in biochemical reactions.

Dosage Effects in Animal Models

The effects of Ethyl 2-((phenylcarbonothioyl)thio)propanoate in animal models have been investigated to determine its safety and efficacy at different dosages. Studies have shown that the compound exhibits a dose-dependent effect, with higher doses leading to more pronounced biochemical and cellular effects . At very high doses, Ethyl 2-((phenylcarbonothioyl)thio)propanoate may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These findings highlight the importance of determining the optimal dosage for specific applications to minimize potential risks.

Metabolic Pathways

Ethyl 2-((phenylcarbonothioyl)thio)propanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells . The compound can be metabolized by specific enzymes, leading to the formation of intermediate metabolites that participate in further biochemical reactions

Transport and Distribution

The transport and distribution of Ethyl 2-((phenylcarbonothioyl)thio)propanoate within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and localization within cells . Once inside the cell, Ethyl 2-((phenylcarbonothioyl)thio)propanoate can accumulate in specific cellular compartments, where it exerts its biochemical effects . The distribution of the compound within tissues is also influenced by its interaction with plasma proteins and other binding molecules .

Subcellular Localization

The subcellular localization of Ethyl 2-((phenylcarbonothioyl)thio)propanoate is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications . These localization signals ensure that Ethyl 2-((phenylcarbonothioyl)thio)propanoate reaches its intended site of action, where it can interact with target biomolecules and exert its biochemical effects .

特性

IUPAC Name |

ethyl 2-(benzenecarbonothioylsulfanyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2S2/c1-3-14-11(13)9(2)16-12(15)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWVPIWRMPQYEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC(=S)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423657 | |

| Record name | Propanoic acid, 2-[(phenylthioxomethyl)thio]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412015-83-9 | |

| Record name | Propanoic acid, 2-[(phenylthioxomethyl)thio]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

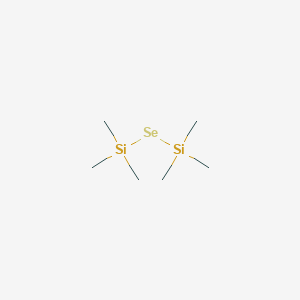

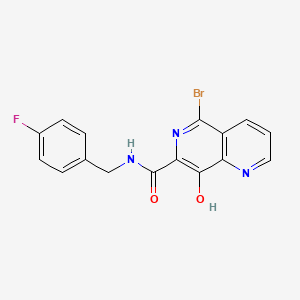

![4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3136103.png)

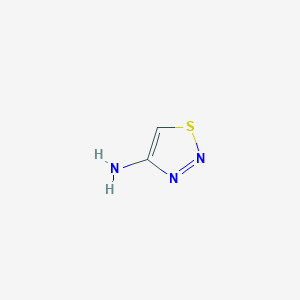

![[(2-Phenoxyethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3136153.png)

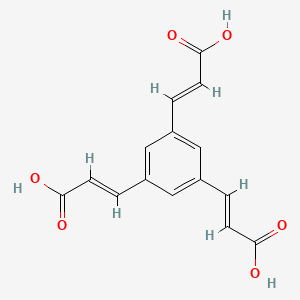

![1,4-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B3136172.png)